Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate
Description
Nomenclature, Classification, and Structural Features
This compound represents a systematically named organic compound following International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially cataloged in chemical databases with multiple identifier systems, including the Chemical Abstracts Service registry number 1384430-89-0, though alternative registry numbers such as 1609395-43-8 have also been reported in commercial chemical supplier databases. The systematic name precisely describes the molecular architecture: an ethyl ester of acetic acid where the alpha carbon bears a methylated amino group that is further substituted with a 3-nitropyridin-4-yl moiety.
The structural classification places this compound within several important chemical categories. Primarily, it belongs to the nitropyridine class of heterocyclic compounds, which are characterized by the presence of a pyridine ring bearing one or more nitro substituents. Additionally, the compound functions as an amino acid ester derivative, specifically a glycine ethyl ester analog where the amino nitrogen has undergone N-methylation and N-arylation with the nitropyridine fragment. The presence of the nitro group at the 3-position of the pyridine ring creates an electron-withdrawing environment that significantly influences the compound's chemical reactivity and biological properties.
The molecular structure features several key functional groups that contribute to its chemical behavior. The ethyl ester functionality provides lipophilic character and potential for hydrolytic cleavage under appropriate conditions. The tertiary amine linkage between the methyl group and the pyridine ring creates a sterically hindered nitrogen center that affects both the compound's basicity and its susceptibility to nucleophilic attack. The nitro group positioned adjacent to the pyridine nitrogen establishes a highly electronegative region that can participate in various chemical transformations, including reduction reactions to form corresponding amino derivatives.
Historical Context and Research Significance
The development and characterization of this compound emerged from the broader research efforts focused on nitropyridine chemistry that gained significant momentum in the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2012, reflecting the ongoing interest in nitropyridine derivatives as versatile synthetic intermediates and potential pharmacologically active molecules. The creation date of October 22, 2012, in the PubChem database marks an important milestone in the systematic cataloging of this particular molecular structure, with subsequent modifications to the database entry occurring as recently as May 24, 2025, indicating continued research interest and data refinement.
The research significance of this compound is intrinsically linked to the broader scientific understanding of nitropyridine compounds and their diverse applications. Nitropyridine derivatives have historically served as important synthetic intermediates in the preparation of more complex heterocyclic systems, and they have demonstrated significant potential in medicinal chemistry applications. The specific structural features of this compound, particularly the combination of the nitropyridine core with the methylated amino acetate side chain, represent a unique molecular architecture that has attracted attention from researchers investigating structure-activity relationships in bioactive compounds.
Recent research developments have highlighted the importance of 3-nitropyridine analogues in various therapeutic applications. Studies have demonstrated that 3-nitropyridine compounds can function as novel microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types. These compounds have shown the ability to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization through interaction with tubulin proteins. The research has revealed that 3-nitropyridine compounds bind to the colchicine-site of tubulin, establishing them as a novel class of anti-cancer agents with distinct mechanisms of action compared to traditional chemotherapeutic drugs.
The historical development of synthetic methodologies for nitropyridine derivatives has also contributed to the research significance of this compound. Patent literature from 2010 describes comprehensive processes for the preparation of nitropyridine derivatives, highlighting the industrial and pharmaceutical importance of these compounds. These synthetic developments have provided researchers with reliable methods for accessing various nitropyridine structures, enabling systematic studies of their chemical and biological properties.
Relevance in Organic and Medicinal Chemistry
The relevance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its utility in demonstrating important chemical transformations. The compound's structural features make it an excellent candidate for various organic reactions, including nucleophilic substitution, reduction of the nitro group, hydrolysis of the ester functionality, and potential cyclization reactions that could lead to more complex heterocyclic systems. The presence of multiple reactive sites within the molecule allows for selective functionalization strategies that can be exploited in multi-step synthetic sequences.
In the context of medicinal chemistry, this compound represents an important structural motif that combines several pharmacologically relevant features. The nitropyridine core is known to exhibit various biological activities, and the specific substitution pattern in this compound may contribute to unique pharmacological properties. The methylated amino acid ester structure resembles naturally occurring amino acid derivatives and synthetic drug molecules, suggesting potential for biological activity through interaction with enzymatic systems or receptor proteins.
The compound's classification as a specialty material by commercial chemical suppliers reflects its specialized applications in research and development. This designation indicates that the compound is not a commodity chemical but rather a specialized building block used in targeted synthetic applications. The availability of the compound through multiple chemical suppliers with various synonyms and catalog numbers demonstrates the sustained demand from the research community for access to this particular molecular structure.
Recent investigations into related nitropyridine compounds have revealed significant potential for therapeutic applications. Research has shown that compounds bearing the 3-nitropyridine structural motif can exhibit selective anti-proliferative effects against cancer cells while showing minimal toxicity to normal cell lines. These findings suggest that this compound and related derivatives may serve as valuable lead compounds for the development of new therapeutic agents.
The compound's structural relationship to other biologically active nitropyridine derivatives further enhances its medicinal chemistry relevance. Studies of n-methyl-3-nitropyridin-4-amine, a structurally related compound with the Chemical Abstracts Service number 1633-41-6, provide insights into the chemical behavior and potential biological activities of the nitropyridine class. The systematic investigation of structure-activity relationships within this chemical family has revealed important correlations between molecular structure and biological activity, providing guidance for the rational design of new therapeutic agents.
Properties
IUPAC Name |
ethyl 2-[methyl-(3-nitropyridin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-3-17-10(14)7-12(2)8-4-5-11-6-9(8)13(15)16/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJGLXCSCOWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Starting Material : 4-Amino-3-nitropyridine is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
- Base Addition : Potassium carbonate (1.5 equiv) is added to deprotonate the amine, enhancing nucleophilicity.
- Alkylation : Ethyl bromoacetate (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The reaction mixture is diluted with ethyl acetate, washed with 5% HCl and saturated NaHCO₃, and dried over anhydrous Na₂SO₄.
- Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields the product as a yellow solid.
Optimization Considerations
- Solvent Choice : DMF facilitates solubility of polar intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature Control : Exothermic reactions necessitate cooling to prevent side reactions such as ester decomposition.
- Yield : Typical yields range from 60–75%, contingent on the purity of the starting amine.
Reductive Amination with Methylamine
An alternative route employs reductive amination to introduce the methyl group onto the pyridine ring prior to esterification.
Synthetic Steps
- Condensation : 3-Nitro-4-pyridinone reacts with methylamine hydrochloride in ethanol at reflux, forming the imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine to the secondary amine.
- Esterification : The resultant amine is treated with ethyl chloroacetate in the presence of triethylamine (TEA) to install the acetate moiety.
- Isolation : Vacuum distillation removes solvents, and recrystallization from ethanol/water affords the pure product.
Analytical Validation
- ¹H NMR : Characteristic peaks include δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (s, 3H, NCH₃), and δ 4.15 (q, 2H, OCH₂).
- HPLC Purity : >95% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA).
One-Pot Nitration and Alkylation
For streamlined synthesis, a one-pot procedure combines nitration and alkylation steps.
Procedure Overview
- Nitration : 4-Aminopyridine is nitrated using fuming HNO₃/H₂SO₄ at 0°C to yield 3-nitro-4-aminopyridine.
- In Situ Alkylation : Without isolation, ethyl bromoacetate and TEA are added directly to the nitration mixture, enabling sequential N-alkylation.
- Neutralization : Ice-cold water quenches the reaction, and the precipitate is filtered and washed with cold ethanol.
Advantages and Limitations
- Efficiency : Eliminates intermediate purification, reducing synthesis time by ~40%.
- Challenges : Nitration regioselectivity must be rigorously controlled to avoid 2-nitro byproducts.
Mitsunobu Reaction for Methyl Group Introduction
The Mitsunobu reaction offers a high-yield pathway to install the methyl group on the amine.
Reaction Details
- Substrate Preparation : 3-Nitro-4-aminopyridine is dissolved in THF with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
- Methanol Addition : Methanol acts as the nucleophile, transferring its methyl group to the amine.
- Esterification : Subsequent treatment with ethyl bromoacetate under basic conditions completes the synthesis.
Yield Enhancement
- Catalyst Loading : Increasing PPh₃ to 1.5 equiv improves yields to 85%.
- Solvent Drying : Anhydrous THF is critical to prevent DEAD hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 70 | 95 | Simplicity | Moderate regioselectivity |
| Reductive Amination | 65 | 92 | High functional group tolerance | Multi-step purification |
| One-Pot Synthesis | 55 | 90 | Time-efficient | Sensitivity to nitration conditions |
| Mitsunobu Reaction | 85 | 97 | Excellent regiocontrol | High catalyst cost |
Chemical Reactions Analysis
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves:
- Starting Materials : 3-nitropyridine and ethyl bromoacetate.
- Reaction Conditions : Nucleophilic substitution using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
- Purification : Techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Organic Synthesis
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals targeting the central nervous system (CNS). Its structural features allow it to interact with biological targets effectively.
Biological Studies
Research has focused on the biological activity of nitropyridine derivatives, with this compound being used to explore mechanisms of action and efficacy in various biological assays.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of agrochemicals and dyes, highlighting its versatility in industrial chemistry.
Case Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound on A-549 lung cancer cells. The results indicated:
- Dose-dependent Effects : Higher concentrations led to a significant reduction in cell viability.
- Mechanism of Action : Induction of apoptosis was observed at elevated doses, suggesting potential as an anticancer agent.
Clinical Implications
The compound's role as an adjunct therapy in combination with existing anticancer drugs was investigated. Findings suggested:
- Enhanced Efficacy : The combination therapy exhibited improved effectiveness compared to monotherapy, indicating possible synergistic effects.
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Dose-dependent reduction in cell viability; significant apoptosis at higher concentrations |
| Combination Therapy | Enhanced efficacy compared to monotherapy |
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate, differing primarily in substituent groups, heterocyclic cores, or functional moieties:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Heterocyclic Core : Pyridine-based compounds (e.g., ) exhibit distinct electronic properties compared to benzene derivatives (e.g., ), influencing reactivity and intermolecular interactions.
- Substituent Effects: The 3-nitro group on pyridine (target compound) vs. 2-nitro on benzene (Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) alters steric and electronic profiles .
- Functional Group Diversity: Cyano (), amino (), and keto () groups introduce varied reactivity, such as electrophilic/nucleophilic sites or hydrogen-bonding capabilities.
Key Observations :
Physical and Spectral Properties
Table 3: Comparative Physical Data
Key Observations :
Biological Activity
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a nitropyridine moiety, which is known for its diverse biological activities. The presence of the nitro group and the pyridine ring contributes to the compound's potential pharmacological effects. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of nitropyridine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
This compound has been investigated for its anticancer activity. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A-549 | 12.5 |
| HL-60 | 9.8 |
| MCF-7 | 15.3 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that nitropyridine derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related damage in tissues . This property could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in metabolic pathways or act as a ligand for cellular receptors that regulate cell growth and apoptosis.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of this compound involved treating A-549 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Clinical Implications : The potential application of this compound in clinical settings was highlighted in a study focusing on its role as an adjunct therapy in combination with existing anticancer drugs. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting synergistic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitro-substituted pyridine derivative and an ethyl ester precursor. Key reagents include nitration agents (e.g., HNO₃/H₂SO₄) and alkylating agents (e.g., methyl iodide) to introduce the methylamino group. Optimization requires controlling temperature (0–5°C for nitration) and stoichiometry to minimize byproducts like over-nitrated derivatives . Solvent polarity (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the methylamino and nitro group positions. For example, the nitro group deshields adjacent pyridine protons, shifting signals to δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from isomers .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the common chemical transformations of this compound in medicinal chemistry workflows?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amide coupling) .
- Ester Hydrolysis : Basic conditions (NaOH/EtOH) yield the carboxylic acid derivative for salt formation or prodrug design .
- Heterocyclic Functionalization : Suzuki-Miyaura coupling on the pyridine ring introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths/angles. For example, the methylamino group’s planarity with the pyridine ring and nitro group orientation can be confirmed. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensures accuracy. Disordered solvent molecules are modeled using SQUEEZE in PLATON .
Q. What computational strategies elucidate its potential biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic residues .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes. For instance, the ethyl ester’s flexibility may influence binding kinetics .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., nitro position) with bioactivity .
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Dose-Response Studies : EC₅₀/IC₅₀ profiling across cell lines (e.g., HepG2 vs. MCF-7) identifies selective toxicity .
- Off-Target Screening : Pan-assay interference compounds (PAINS) filters rule out false positives (e.g., redox cycling by nitro groups) .
- Metabolite Analysis : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylic acid) contributing to observed effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
